molecular formula C21H24FN3O4S B11174549 N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11174549
M. Wt: 433.5 g/mol
InChI Key: ISLQNCGHQVXTFC-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorophenyl group, and a butan-2-ylsulfamoyl group. Its molecular formula is C21H26FN3O4S, and it has a molecular weight of 435.51 g/mol .

Preparation Methods

The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reactionThe final step involves the addition of the butan-2-ylsulfamoyl group through a sulfonamide formation reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents .

Chemical Reactions Analysis

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H24FN3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24FN3O4S/c1-3-14(2)24-30(28,29)19-10-6-17(7-11-19)23-21(27)15-12-20(26)25(13-15)18-8-4-16(22)5-9-18/h4-11,14-15,24H,3,12-13H2,1-2H3,(H,23,27)

InChI Key

ISLQNCGHQVXTFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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